1-Butyl-3-methylimidazolium Iodide

Description

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.HI/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREPTGNZZKNFQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049342 | |

| Record name | 1-Butyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-05-6 | |

| Record name | 1-Butyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-3-methylimidazolium iodide ([BMIM]I), a room-temperature ionic liquid (RTIL) with significant potential across various scientific disciplines. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its application in dye-sensitized solar cells (DSSCs).

Core Properties of this compound

This compound, also known as BMIMI, is an organic iodide salt.[1] Its cationic component is 1-butyl-3-methylimidazolium.[2][3] The CAS number for this compound is 65039-05-6 .[1][2][4][5][6]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₅IN₂ |

| Molecular Weight | 266.12 g/mol [1][3][4][5] |

| Appearance | Colorless to yellow or yellow-red transparent liquid[7] |

| Melting Point | -72 °C[4] |

| Density | 1.48 g/cm³ (at 25 °C)[4] |

| Viscosity | 1183 cP (at 25 °C)[4] |

| Flash Point | 223 °C (closed cup)[5] |

| Conductivity | 0.52 mS/cm (at 25 °C)[4] |

| Water Content | ≤0.5%[5] |

Safety and Hazard Information

[BMIM]I is classified with specific hazards that require careful handling in a laboratory setting. The GHS classifications and precautionary statements are outlined below.[3]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4[5] |

| Skin Irritation | Category 2[3][8][9] |

| Eye Irritation | Category 2[3][8][9] |

| Specific target organ toxicity | Category 3 (Respiratory system)[3][5][8][9] |

Hazard Statements:

-

H302: Harmful if swallowed.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application are crucial for reproducible research.

Synthesis of this compound

This protocol is a standard method for the synthesis of imidazolium-based ionic liquids via a quaternization reaction.

Materials:

-

1-methylimidazole (B24206) (freshly distilled)

-

Toluene (B28343) (or other suitable solvent like acetonitrile)

-

Ethyl acetate (B1210297) (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1 equivalent) in toluene.

-

Slowly add 1-iodobutane (1.1 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 24-48 hours under a nitrogen atmosphere.[10]

-

After the reaction is complete, cool the mixture to room temperature. The ionic liquid will often separate as a denser, oily layer.

-

Remove the upper toluene layer via decantation.

-

Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials.[10]

-

Remove the remaining solvent under reduced pressure using a rotary evaporator.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 50-70°C) for several hours to remove any residual volatile components and water. The final product should be a viscous liquid.[10]

Application in Dye-Sensitized Solar Cells (DSSC)

[BMIM]I is frequently used as a non-volatile electrolyte in dye-sensitized solar cells.[2] The following protocol outlines the fabrication and testing of a DSSC using a [BMIM]I-based electrolyte.

Materials:

-

FTO (Fluorine-doped Tin Oxide) coated glass

-

TiO₂ paste

-

Ruthenium-based dye (e.g., N719)

-

Electrolyte solution: this compound, iodine (I₂), and an additive like 4-tert-butylpyridine (B128874) (TBP) in a solvent such as acetonitrile (B52724) or as a solvent-free ionic liquid electrolyte.

-

Platinum-coated counter electrode

-

Surlyn or other thermoplastic sealant

Procedure:

-

Photoanode Preparation:

-

Clean the FTO glass thoroughly.

-

Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.

-

Sinter the TiO₂-coated glass at high temperatures (e.g., 450-500°C) to create a porous, high-surface-area film.

-

After cooling, immerse the photoanode in a solution of the ruthenium-based dye for several hours to allow for dye adsorption onto the TiO₂ surface.

-

-

Assembly of the Solar Cell:

-

Place the platinum-coated counter electrode on top of the dye-sensitized photoanode.

-

Use a thermoplastic sealant (like Surlyn) as a spacer between the two electrodes and heat to seal the cell, leaving small holes for electrolyte injection.

-

-

Electrolyte Injection:

-

Inject the [BMIM]I-based electrolyte into the cell through the pre-drilled holes. The electrolyte will fill the pores of the TiO₂ layer.

-

Seal the injection holes completely.

-

-

Characterization:

-

Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5, 100 mW/cm²).

-

From the I-V curve, determine key photovoltaic parameters such as the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η).

-

Perform electrochemical impedance spectroscopy (EIS) to investigate the charge-transfer processes within the cell.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the fabrication and characterization of a dye-sensitized solar cell utilizing a [BMIM]I-based electrolyte.

Other Applications and Future Outlook

Beyond its use in solar cells, this compound and related ionic liquids have shown promise in several other areas:

-

Drug Delivery: Ionic liquids are being explored to improve the solubility and permeability of poorly water-soluble drugs.[11] They can be used as solvents or co-solvents in drug formulations.[7]

-

Synthesis: As a reaction medium, [BMIM]I can act as a stabilizer or promoter for transition metal-catalyzed reactions.[2] The unique properties of ionic liquids, such as their negligible vapor pressure and high thermal stability, make them attractive "green" alternatives to volatile organic solvents.[11]

-

Biomedical Materials: Imidazolium-based ionic liquids have been incorporated into polymers to create electroactive materials for applications like tissue engineering.

The tunability of ionic liquids, where the properties can be finely adjusted by changing the cation or anion, ensures that their potential applications will continue to expand. Research into new ionic liquid structures and their integration into novel technologies remains a vibrant and promising field for scientists and engineers.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. monmouthcollege.edu [monmouthcollege.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques [mdpi.com]

- 11. researchgate.net [researchgate.net]

what is the structure of 1-Butyl-3-methylimidazolium Iodide

An In-Depth Technical Guide to the Structure of 1-Butyl-3-methylimidazolium Iodide

Introduction

This compound, commonly abbreviated as [bmim]I, is an ionic liquid that has garnered significant interest in various fields of research, including as a solvent for green chemistry and as an electrolyte.[1][2] It is classified as an organic iodide salt, comprising a 1-butyl-3-methylimidazolium cation and an iodide anion.[3] This technical guide provides a comprehensive overview of the structural characteristics of [bmim]I, detailing its molecular and crystal structure, relevant quantitative data, and the experimental protocols used for its characterization.

Molecular and Crystal Structure

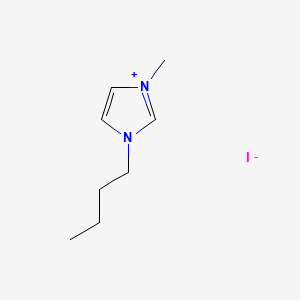

The molecular structure of this compound consists of two main components: the 1-butyl-3-methylimidazolium ([bmim]⁺) cation and the iodide (I⁻) anion.[3] The [bmim]⁺ cation features a planar five-membered imidazolium (B1220033) ring. A butyl group is attached to one of the nitrogen atoms of the ring, while a methyl group is attached to the other.

The crystal structure of [bmim]I has been determined to be orthorhombic, with the space group P2₁2₁2₁.[1][2][4] A notable feature of the crystal structure is the conformation of the butyl chain, which exhibits both gauche and trans configurations.[1][2] The imidazolium ring itself is a planar pentagon, with evidence of delocalized π electrons across the ring.[2] The interaction between the cation and anion is characterized by a weak hydrogen-bonded network, where only one hydrogen atom from the cation is linked to the iodide anion.[1][2] This is a distinguishing feature compared to other 1-butyl-3-methylimidazolium halides.[1]

Quantitative Structural Data

The structural parameters of this compound have been determined through single-crystal X-ray diffraction. The key quantitative data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₈H₁₅IN₂ |

| Molecular Weight | 266.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension (a) | 8.2806 Å |

| Unit Cell Dimension (b) | 10.7885 Å |

| Unit Cell Dimension (c) | 11.9985 Å |

| Unit Cell Angles (α, β, γ) | 90.0000 ° |

| Unit Cell Volume (V) | 1071.89 ų |

| Calculated Density (Dcalcd) | 1.649 g/cm³ |

| N1-C1 Bond Length | 1.335(3) Å |

| C1-N2 Bond Length | 1.335(3) Å (Implicit from context) |

| C2-C3 Bond Length | 1.367(3) Å |

| N1-C3 Bond Length | 1.376(3) Å |

| N2-C2 Bond Length | 1.373(3) Å |

Data sourced from Nakakoshi et al.[1][2][3]

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of 1-butyl-3-methylimidazolium halides is typically achieved through the quaternization of 1-methylimidazole (B24206) with the corresponding 1-haloalkane. For the iodide variant, 1-iodobutane (B1219991) would be used.

A specific protocol for obtaining single crystals of [bmim]I has been reported as follows:

-

A solution of [bmim]I (18 g) in acetonitrile (B52724) (2 mL) was prepared.[1][2]

-

This solution was cooled to a temperature below 233 K for 24 hours to induce crystallization.[1][2]

-

The resulting crystals were isolated by filtration at a temperature below 253 K.[1][2]

-

The isolated crystals were washed with ethyl acetate (B1210297) (10 mL).[1][2]

-

The washed crystals were then dried in a vacuum for 10 hours at 203 K.[1][2]

-

For further purification, the material was recrystallized from acetonitrile under the same low-temperature conditions (below 233 K for 24 hours).[1][2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of [bmim]I was carried out using the following experimental setup:

-

A colorless block crystal with approximate dimensions of 0.35 x 0.30 x 0.25 mm was selected and mounted on a loop, utilizing dry ice.[1][2]

-

All measurements were performed at a temperature of 93 K.[1]

-

A Rigaku RAXIS RAPID imaging plate area detector was used for data collection.[1]

-

Graphite-monochromated Mo Kα radiation (λ = 0.71075 Å) was employed as the X-ray source.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental protocol for the NMR analysis of the exact crystal sample is not provided in the crystallographic study, general procedures for the characterization of imidazolium-based ionic liquids are well-established. A representative protocol would be:

-

A small sample of the synthesized this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[5]

-

The resulting spectra are analyzed to confirm the presence of the characteristic peaks corresponding to the protons and carbons of the 1-butyl-3-methylimidazolium cation.

Visualizations

The following diagrams illustrate the logical relationship and structure of this compound.

Caption: Synthesis of [bmim]I via quaternization.

Caption: 2D representation of [bmim]I structure.

References

The Advent of a Prototypical Ionic Liquid: A Technical Guide to 1-Butyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium iodide, commonly abbreviated as [BMIM]I, stands as a quintessential example of a room-temperature ionic liquid (IL). Its discovery and subsequent investigation have been integral to the broader explosion of interest in ionic liquids as novel solvents, electrolytes, and catalysts. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and fundamental properties of [BMIM]I, tailored for professionals in research and development.

The history of [BMIM]I is intrinsically linked to the pioneering work on ionic liquids, which are broadly defined as salts with melting points below 100°C. While the earliest observations of compounds that fit this description date back to the mid-19th century, the modern era of ionic liquids was largely initiated by the work of John S. Wilkes and his colleagues at the U.S. Air Force Academy. In the early 1980s, Wilkes' group introduced 1,3-dialkylimidazolium cations, which would become the cornerstone of a vast library of ionic liquids.[1] Their initial work focused on chloroaluminate systems, but the drive for more stable and versatile ILs led to the synthesis of a wide array of derivatives.[1] While a singular "discovery" of [BMIM]I is not pinpointed to a specific date or publication, its emergence is a direct consequence of the systematic exploration of 1,3-dialkylimidazolium salts throughout the 1980s and early 1990s. The selection of the butyl group on the imidazolium (B1220033) cation and the iodide anion was a logical step in tuning the physicochemical properties of these novel materials.

Physicochemical Properties

[BMIM]I is a pale-yellow liquid at room temperature, a characteristic that belies its salt nature.[2] Its properties are a direct result of the molecular structure of its constituent ions: the asymmetric 1-butyl-3-methylimidazolium cation and the iodide anion. The asymmetry of the cation, along with the charge distribution, frustrates crystal lattice formation, leading to a low melting point.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₅IN₂ |

| Molecular Weight | 266.12 g/mol |

| CAS Number | 65039-05-6 |

| Melting Point | -72 °C |

| Density | 1.48 g/cm³ at 25 °C |

| Viscosity | 1183 cP at 25 °C |

| Conductivity | 0.52 mS/cm at 25 °C |

| Decomposition Temperature | 265 °C |

Experimental Protocols

Synthesis of this compound

The most common and straightforward synthesis of [BMIM]I is a one-step quaternization reaction, a type of Sₙ2 reaction, between 1-methylimidazole (B24206) and 1-iodobutane.

Materials and Reagents:

-

1-methylimidazole (purified, e.g., by distillation)

-

1-iodobutane (purified, e.g., by washing with H₂SO₄ and distillation)

-

Ethyl acetate (B1210297) (anhydrous)

-

Toluene (anhydrous, optional as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodobutane. The reaction can be performed neat or in a solvent such as toluene.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 60°C and 110°C and stirred vigorously. The reaction is allowed to proceed for 24 to 72 hours. The progress of the reaction can be monitored by the formation of a second, denser liquid phase, which is the ionic liquid.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is decanted or removed by rotary evaporation. The crude [BMIM]I is then washed multiple times with ethyl acetate to remove any unreacted starting materials. After each wash, the ethyl acetate layer is decanted.

-

Drying: The purified [BMIM]I is then dried under high vacuum at a slightly elevated temperature (e.g., 50-70°C) for several hours to remove any residual volatile compounds, including ethyl acetate and water. The final product should be a clear, pale-yellow, viscous liquid.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized [BMIM]I.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 1-butyl-3-methylimidazolium cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the imidazolium ring and the alkyl chains.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass-to-charge ratio of the [BMIM]⁺ cation.

Visualizations

Synthesis Pathway of [BMIM]I

Caption: Synthesis of [BMIM]I via Sₙ2 reaction.

Experimental Workflow for [BMIM]I Synthesis and Purification

Caption: Workflow for the synthesis and purification of [BMIM]I.

Conclusion

This compound, born from the systematic exploration of imidazolium-based salts, has established itself as a cornerstone in the field of ionic liquids. Its well-characterized properties and straightforward synthesis have made it a workhorse for fundamental research and a versatile platform for a myriad of applications, from green chemistry to materials science and beyond. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for understanding and utilizing this important ionic liquid in their own endeavors.

References

A Technical Guide to Imidazolium-Based Ionic Liquids: Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) represent a significant and versatile class of ionic liquids, characterized by their unique physicochemical properties which are highly tunable.[1][2] These properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window, make them attractive alternatives to traditional organic solvents in a multitude of applications, including drug development.[1][3][4][5] This technical guide provides an in-depth overview of the core fundamental properties of imidazolium-based ILs, detailed experimental protocols for their characterization, and visual representations of key structure-property relationships.

Core Physicochemical Properties

The properties of imidazolium-based ILs are not fixed but can be finely adjusted by modifying the structure of the cation (e.g., the length of the alkyl side chains) and the choice of the anion.[2][6] This "designer" aspect allows for the creation of ILs with specific characteristics tailored to a particular application.[2]

Data Summary

The following tables summarize key quantitative data for a selection of common imidazolium-based ionic liquids, illustrating the influence of cation and anion structure on their fundamental properties.

| Ionic Liquid (Cation-Anion) | Melting Point (°C) | Density (g/cm³) at 298.15 K | Viscosity (cP) at 298.15 K | Ionic Conductivity (S/m) at 298.15 K | Decomposition Temp (°C) |

| Effect of Alkyl Chain Length (Anion: [BF₄]⁻) | |||||

| 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([Emim][BF₄]) | 15 | 1.28 | 34 | 1.4 | ~400 |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([Bmim][BF₄]) | -81 | 1.21 | 96 | 0.3 | ~400 |

| 1-Hexyl-3-methylimidazolium Tetrafluoroborate ([Hmim][BF₄]) | -75 | 1.15 | 273 | 0.1 | ~400 |

| Effect of Anion (Cation: [Bmim]⁺) | |||||

| 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]) | 65 | 1.08 | High | 0.2 | <300 |

| 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) | 79 | 1.34 | High | 0.1 | ~333 |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([Bmim][PF₆]) | 10 | 1.36 | 312 | 0.3 | >400 |

| 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([Bmim][Tf₂N]) | -4 | 1.43 | 52 | 0.4 | >400 |

Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the specific experimental conditions. Data is compiled from multiple sources.[3][7][8][9][10][11][12]

Key Structure-Property Relationships

The tunability of imidazolium-based ILs stems from predictable relationships between their molecular structure and their macroscopic properties. Understanding these relationships is crucial for designing ILs with desired characteristics.

As illustrated, increasing the alkyl chain length on the imidazolium (B1220033) cation generally leads to an increase in viscosity and a decrease in density, melting point, and ionic conductivity.[6][9][13] The type of anion has a profound and complex effect on all major physicochemical properties.[3][14][15] For instance, smaller, more coordinating anions like halides tend to result in higher melting points and viscosities compared to larger, more delocalized anions like bis(trifluoromethylsulfonyl)imide.[16]

Experimental Protocols

Accurate and reproducible characterization of imidazolium-based ILs is essential for both fundamental research and application development. The following sections detail standard experimental methodologies for determining key properties.

Synthesis of Imidazolium-Based Ionic Liquids

A common and straightforward method for synthesizing imidazolium-based ILs is through a two-step process involving quaternization followed by anion exchange.[17][18][19][20]

1. Quaternization:

-

Reactants: 1-methylimidazole and an appropriate alkyl halide (e.g., 1-chlorobutane, 1-bromohexane).

-

Procedure: A mixture of 1-methylimidazole and the alkyl halide is heated, often under reflux or in a sealed vessel, with stirring.[17] Microwave-assisted synthesis can also be employed to accelerate the reaction.[21]

-

Outcome: Formation of the N-alkyl-N'-methylimidazolium halide salt.

2. Anion Exchange (Metathesis):

-

Reactants: The imidazolium halide salt from the previous step and a salt containing the desired anion (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide).[17]

-

Procedure: The imidazolium halide is dissolved in a suitable solvent (e.g., water, acetone, or dichloromethane), and a solution of the anion salt is added. The reaction is typically stirred for a set period.[17]

-

Outcome: Precipitation of the inorganic halide salt (e.g., NaCl, LiBr), which can be removed by filtration. The desired imidazolium-based ionic liquid remains in the solution.

3. Purification:

-

Procedure: The solvent is removed from the filtrate under reduced pressure. The resulting ionic liquid is often washed multiple times with water or other solvents to remove any remaining impurities. Final drying is typically performed under high vacuum to remove residual water and solvent.[17]

Characterization Techniques

1. Structural Verification (NMR and IR Spectroscopy):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized imidazolium cation.[16][22][23][24][25] The chemical shifts of the protons on the imidazolium ring are particularly sensitive to the surrounding environment and interactions with the anion.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecules and can be used to confirm the presence of characteristic functional groups in both the cation and the anion.[16][23][24][26]

2. Thermal Stability (Thermogravimetric Analysis - TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][10][27]

-

Procedure: A small sample of the ionic liquid is heated at a constant rate (e.g., 10 °C/min) in a TGA instrument.

-

Data Obtained: The decomposition temperature (Td) is determined from the onset of mass loss in the TGA curve, providing a measure of the thermal stability of the ionic liquid.[8][10]

3. Physicochemical Property Measurement:

-

Density: Measured using a pycnometer or a vibrating tube densimeter as a function of temperature.[9][11][28][29][30]

-

Viscosity: Determined using a viscometer (e.g., a cone-plate or rotational viscometer) over a range of temperatures.[9][11][28][30] The temperature dependence of viscosity often follows the Vogel-Fulcher-Tammann (VFT) equation.[12][31]

-

Ionic Conductivity: Measured using a conductivity meter with a calibrated probe at various temperatures.[9][11][12][28][31] The temperature dependence of conductivity also typically follows the VFT equation.[11][12]

Toxicity and Biodegradability Considerations

While often touted as "green" solvents due to their low vapor pressure, the toxicity and biodegradability of imidazolium-based ILs are important considerations, particularly in drug development and environmental applications.

Generally, the toxicity of imidazolium-based ILs increases with the length of the alkyl side chain.[32][33] Conversely, longer alkyl chains can sometimes lead to increased biodegradability, although many imidazolium ILs are considered to be poorly biodegradable.[32][34][35] The nature of the anion appears to have a less pronounced effect on toxicity compared to the cation structure.[32][33]

Applications in Drug Development

The unique properties of imidazolium-based ILs have led to their exploration in various aspects of drug development.[4][5][36] They can be used as:

-

Solvents for Synthesis: Their ability to dissolve a wide range of organic and inorganic compounds makes them excellent media for chemical reactions.[5][36]

-

Drug Delivery Systems: ILs can be used to formulate nanoparticles and other drug delivery vehicles, potentially enhancing the solubility and bioavailability of poorly water-soluble drugs.[5]

-

Active Pharmaceutical Ingredients (APIs): In some cases, the ionic liquid itself can possess therapeutic activity.[37]

This guide provides a foundational understanding of the essential properties of imidazolium-based ionic liquids. For researchers and professionals in drug development, a thorough grasp of these principles is paramount for the rational design and application of these versatile materials.

References

- 1. Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties - ProQuest [proquest.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Influence of anion size on the properties of imidazolium-based ionic liquids. - Research Data Leeds Repository [archive.researchdata.leeds.ac.uk]

- 16. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. rsc.org [rsc.org]

- 18. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone | Scientific.Net [scientific.net]

- 22. mdpi.com [mdpi.com]

- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 24. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 29. ipme.ru [ipme.ru]

- 30. researchgate.net [researchgate.net]

- 31. Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 37. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Butyl-3-methylimidazolium Iodide, an ionic liquid with applications as a non-volatile electrolyte and reaction medium. This document details its molecular characteristics, hypothetical characterization protocols, and a logical workflow for its analysis.

Physicochemical Properties

This compound, commonly abbreviated as [bmim][I], is a room temperature ionic liquid. Its key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H15IN2[1][2][3][4] |

| Molecular Weight | 266.12 g/mol [1][2][3][4][5] |

| CAS Number | 65039-05-6[1][2][3][4][5] |

| Appearance | Liquid[3] |

| Melting Point | -72 °C[5] |

| Density | 1.48 g/cm³ (at 25 °C)[5] |

| Viscosity | 1183 cP (at 25 °C)[5] |

| Conductivity | 0.52 mS/cm (at 25 °C)[5] |

Hypothetical Experimental Protocols for Characterization

The following sections outline detailed, hypothetical methodologies for the comprehensive characterization of this compound.

1. Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the 1-butyl-3-methylimidazolium cation.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Procedure:

-

Prepare a 5% (w/v) solution of this compound in a deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, expect to observe characteristic peaks for the imidazolium (B1220033) ring protons, the butyl chain protons, and the methyl group protons.

-

For ¹³C NMR, expect to observe distinct signals for each unique carbon atom in the cation.

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the connectivity of the molecule.

-

2. Molecular Weight Confirmation via Mass Spectrometry (MS)

-

Objective: To verify the mass of the 1-butyl-3-methylimidazolium cation.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol.

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The resulting spectrum should show a prominent peak corresponding to the mass of the 1-butyl-3-methylimidazolium cation (C8H15N2⁺), which has a calculated mass of approximately 139.12 Da.

-

3. Thermal Properties Analysis via Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and observe any other thermal transitions.

-

Instrumentation: Differential Scanning Calorimeter.

-

Procedure:

-

Hermetically seal a small amount of the sample (5-10 mg) in an aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Cool the sample to a low temperature (e.g., -120 °C) at a controlled rate.

-

Heat the sample from -120 °C to 100 °C at a constant rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature to identify the melting transition, which is reported to be around -72 °C.[5]

-

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound | C8H15IN2 | CID 11448496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 99 65039-05-6 [sigmaaldrich.com]

- 4. 65039-05-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, >98% | IoLiTec [iolitec.de]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Butyl-3-methylimidazolium Iodide ([BMIM][I])

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium iodide, commonly abbreviated as [BMIM][I], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific disciplines, including materials science, electrochemistry, and notably, the pharmaceutical sciences. As an organic salt with a melting point below 100°C, [BMIM][I] exhibits a unique combination of properties such as low vapor pressure, high thermal stability, and tunable solubility, making it a versatile component in diverse applications. In the realm of drug development, its potential as a solvent for poorly soluble active pharmaceutical ingredients (APIs) and as a constituent of novel drug delivery systems is actively being explored.

This technical guide provides a comprehensive overview of the core physical and chemical properties of [BMIM][I], detailed experimental protocols for their measurement, and a visualization of its role in a drug delivery workflow. The information is curated to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and related fields.

Core Physical and Chemical Properties

The fundamental properties of [BMIM][I] are summarized below, with quantitative data presented in structured tables for ease of reference and comparison.

General and Spectroscopic Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅IN₂ | [1] |

| Molecular Weight | 266.12 g/mol | [1][2] |

| CAS Number | 65039-05-6 | [1][2] |

| Appearance | Slight-yellow liquid | [3] |

| ¹H NMR (500 MHz, DMSO-d6) | δ (ppm) = 9.18 (1H, s), 7.81 (1H, s), 7.74 (1H, s), 4.21-4.18 (2H, t), 3.87 (3H, s), 1.81-1.75 (2H, t), 1.30-1.23 (2H, m), 0.92-0.89 (3H, m) | [4] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | -72 °C | [2] |

| Decomposition Temperature | 265 °C | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Density (at 25 °C) | 1.48 g/cm³ | [2] |

| Viscosity (at 25 °C) | 1183 cP | [2] |

Electrochemical Properties

| Property | Value | Reference |

| Conductivity (at 25 °C) | 0.52 mS/cm | [2] |

| Electrochemical Window | 2.0 V | [3] |

Solubility

[BMIM][I] exhibits high solubility in a range of common solvents, a property that is particularly advantageous in pharmaceutical formulations.

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Acetonitrile | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ether | Insoluble | [3] |

| Alkanes | Insoluble | [3] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of [BMIM][I].

Synthesis of this compound

Materials:

-

1-iodobutane

-

Ethyl acetate (B1210297) (or other suitable solvent for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodobutane.

-

The reaction mixture is typically stirred at room temperature or with gentle heating. The reaction is exothermic, so initial cooling may be necessary.

-

Continue stirring the mixture for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

-

Upon completion, a viscous yellow liquid, the crude [BMIM][I], is obtained.[4]

-

The crude product is washed multiple times with a solvent in which the product is insoluble but the reactants are soluble, such as ethyl acetate, to remove any unreacted starting materials.

-

The purified [BMIM][I] is then dried under vacuum to remove any residual solvent. The final product should be stored in a dark place under an inert atmosphere at room temperature.[5]

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of [BMIM][I] into a TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[6]

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature is often reported as the onset temperature (T_onset), which is the temperature at which a significant mass loss begins, or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.[7]

Measurement of Density using a Vibrating Tube Densimeter

Instrumentation:

-

Vibrating Tube Densimeter

Procedure:

-

Calibrate the instrument using two standards of known density, such as dry air and deionized water, at the desired measurement temperature.

-

Ensure the sample of [BMIM][I] is free of air bubbles and impurities.

-

Inject the [BMIM][I] sample into the oscillating U-tube of the densimeter.

-

Allow the temperature of the sample to equilibrate to the setpoint.

-

The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then calculated by the instrument's software based on the calibration constants.[8][9]

-

It is crucial to account for the viscosity of the ionic liquid, as high viscosity can introduce damping errors. Modern instruments often have built-in viscosity correction, or a correction factor can be applied based on the viscosity of the sample.[8]

Measurement of Viscosity using a Falling-Body or Rotational Viscometer

Instrumentation:

-

Falling-body viscometer or a rotational rheometer/viscometer.

Procedure (Falling-Body Viscometer):

-

Place the [BMIM][I] sample in the temperature-controlled measurement tube of the viscometer.

-

Allow the sample to reach thermal equilibrium.

-

Release a body (sphere or cylinder) of known density and dimensions into the ionic liquid.

-

Measure the time it takes for the body to fall a specific distance between two marked points.

-

The viscosity is calculated using Stokes' law, taking into account the densities of the falling body and the ionic liquid, the terminal velocity of the body, and the instrument's calibration constant.[10]

Procedure (Rotational Viscometer):

-

Place the [BMIM][I] sample in the instrument's sample cup.

-

Lower the spindle of the viscometer into the sample to the correct immersion depth.

-

Set the desired temperature and allow the sample to equilibrate.

-

Rotate the spindle at a known speed and measure the torque required to overcome the viscous drag of the fluid.

-

The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle.

Determination of the Electrochemical Window by Cyclic Voltammetry (CV)

Instrumentation:

-

Potentiostat

-

Three-electrode electrochemical cell

Procedure:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire).[11][12]

-

Fill the cell with the [BMIM][I] sample. It is critical to use a dry, deoxygenated sample, as impurities like water can significantly affect the electrochemical window.[12]

-

Scan the potential of the working electrode from an initial potential towards a negative potential (cathodic scan) and then reverse the scan towards a positive potential (anodic scan).

-

The electrochemical window is defined as the potential range where no significant faradaic current (due to oxidation or reduction of the electrolyte) is observed.[13]

-

The cathodic limit is the potential at which the reduction of the [BMIM]⁺ cation begins, and the anodic limit is the potential at which the oxidation of the I⁻ anion begins. These limits are often determined by setting a cutoff current density (e.g., 0.5 or 1.0 mA/cm²).[13]

Visualization of [BMIM][I] in a Drug Delivery Workflow

Given the interest in ionic liquids for pharmaceutical applications, the following diagram illustrates a conceptual workflow for the use of [BMIM][I] in a drug delivery system.

This guide provides a foundational understanding of the physical and chemical properties of [BMIM][I] for professionals in the research and drug development sectors. The detailed protocols and compiled data aim to facilitate further investigation and application of this versatile ionic liquid.

References

- 1. This compound | C8H15IN2 | CID 11448496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. innospk.com [innospk.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 65039-05-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-3-methylimidazolium Iodide

This technical guide provides a comprehensive overview of the thermal stability of this compound ([BMIM]I), an ionic liquid of significant interest in various scientific and pharmaceutical applications. Understanding the thermal properties of [BMIM]I is crucial for its safe and effective use in processes that may involve elevated temperatures.

Core Concepts of Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. It is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. Key parameters derived from TGA include the onset decomposition temperature (Tonset), which is the temperature at which significant decomposition begins, and the peak decomposition temperature (Tpeak), the temperature of the maximum rate of mass loss.[1] Long-term thermal stability is also a concern, as some ionic liquids may exhibit decomposition at temperatures below their Tonset during prolonged heating.[1]

The thermal stability of imidazolium-based ionic liquids is influenced by the nature of both the cation and the anion.[1] For halide-containing ionic liquids, the anion's nucleophilicity plays a significant role in the decomposition mechanism, which often involves a nucleophilic substitution (SN2) reaction.[2][3]

Quantitative Thermal Stability Data for [BMIM]I and Related Halides

The following table summarizes the key thermal decomposition temperatures for this compound ([BMIM]I) and its chloride and bromide analogs for comparative purposes.

| Ionic Liquid | Onset Decomposition Temperature (Tonset) | Peak Decomposition Temperature (Tpeak) | Notes |

| This compound ([BMIM]I) | 238(1) °C[4][5] | Not explicitly stated | The decomposition proceeds with a total mass loss of 100%.[5] |

| 550 K (277 °C)[6] | Not explicitly stated | Determined by TG at a heating rate of 10 K min-1 under a nitrogen atmosphere.[6] | |

| 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) | 246(1) °C[4] | Not explicitly stated | The initial thermal decomposition temperature for ~10% mass loss.[4] |

| 530.5 K (257.5 °C)[6] | Not explicitly stated | Determined by TG at a heating rate of 10 K min-1 under a nitrogen atmosphere.[6] | |

| 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) | 260(1) °C[4] | 333 °C[7] | The decomposition starts around 293 °C and concludes around 350 °C.[7] |

| 540 K (267 °C)[6] | Not explicitly stated | Determined by TG at a heating rate of 10 K min-1 under a nitrogen atmosphere.[6] |

Experimental Protocols

Synthesis of this compound ([BMIM]I)

A general and widely used method for the synthesis of 1-alkyl-3-methylimidazolium halides is the nucleophilic substitution reaction between 1-methylimidazole (B24206) and an alkyl halide. For [BMIM]I, this involves the reaction of 1-methylimidazole with 1-iodobutane (B1219991).

Materials:

-

1-methylimidazole

-

1-iodobutane

-

Acetonitrile (B52724) (or another suitable solvent)

-

Ethyl acetate (B1210297)

Procedure:

-

Equimolar amounts of 1-methylimidazole and 1-iodobutane are dissolved in acetonitrile in a round-bottom flask.

-

The reaction mixture is refluxed for a specified period, typically ranging from 24 to 48 hours, under an inert atmosphere (e.g., Argon or Nitrogen).[6]

-

After cooling to room temperature, the product may separate as a distinct layer.

-

The upper solvent layer is decanted, and the resulting ionic liquid is washed multiple times with ethyl acetate to remove any unreacted starting materials.[6]

-

The remaining solvent is removed under vacuum, and the final product is dried at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 24 hours) to yield the pure ionic liquid.[6]

Thermogravimetric Analysis (TGA) Protocol

The following is a typical experimental protocol for determining the thermal stability of [BMIM]I using thermogravimetric analysis.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: A small amount of the [BMIM]I sample (typically 4-8 mg) is placed into a clean TGA pan, often made of platinum or ceramic.[2] Prior to analysis, the ionic liquid should be thoroughly dried under vacuum to remove any residual water, as moisture can affect the TGA results.[1]

-

Instrument Setup:

-

Data Acquisition:

-

The sample is heated from ambient temperature to a final temperature well above its decomposition point (e.g., 600 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset). Tonset is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.[1]

-

The derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of mass loss (Tpeak).[1]

-

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Caption: Workflow for the synthesis and thermal analysis of [BMIM]I.

Decomposition Pathway Considerations

The thermal decomposition of 1,3-dialkylimidazolium halides is generally understood to proceed via pathways influenced by the anion.

Caption: Simplified potential decomposition pathways for [BMIM]I.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

solubility of 1-Butyl-3-methylimidazolium Iodide in organic solvents

An In-depth Technical Guide on the Solubility of 1-Butyl-3-methylimidazolium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ([BMIM]I) is a room-temperature ionic liquid (RTIL) that has garnered interest in various chemical and pharmaceutical applications due to its unique properties, including its potential as a solvent for a wide range of compounds. Understanding the solubility of [BMIM]I in different organic solvents is crucial for its effective use in synthesis, extraction, and formulation processes. This technical guide provides a comprehensive overview of the solubility of [BMIM]I, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Core Data Presentation

Qualitative Solubility of this compound ([BMIM]I)

The solubility of [BMIM]I is largely dictated by the polarity of the solvent. It is generally soluble in polar organic solvents and insoluble in non-polar organic solvents.

| Organic Solvent | Qualitative Solubility of [BMIM]I |

| Alcohols | |

| Methanol | Soluble |

| Ethanol | Soluble[1] |

| Ketones | |

| Acetone | Soluble |

| Ethers | |

| Diethyl Ether | Insoluble[1] |

| Halogenated Solvents | |

| Dichloromethane | Soluble[1] |

| Nitriles | |

| Acetonitrile (B52724) | Soluble[1] |

| Aromatic Hydrocarbons | |

| Toluene | Sparingly soluble/Insoluble |

| Alkanes | |

| Hexane | Insoluble[1] |

Quantitative Solubility of 1-Butyl-3-methylimidazolium Hexafluorophosphate (B91526) ([BMIM][PF6]) in Organic Solvents

As a reference, the following table presents quantitative solubility data for [BMIM][PF6]. This data is intended to provide a general understanding of the solubility behavior of 1-butyl-3-methylimidazolium based ionic liquids in various organic solvents. Note: This data is for [BMIM][PF6], not [BMIM]I.

| Organic Solvent | Temperature (K) | Solubility (Mole Fraction of [BMIM][PF6]) |

| Benzene | 298.15 | 0.081 |

| Toluene | 298.15 | 0.045 |

| Ethylbenzene | 298.15 | 0.029 |

| o-Xylene | 298.15 | 0.038 |

| m-Xylene | 298.15 | 0.036 |

| p-Xylene | 298.15 | 0.031 |

| n-Pentane | 298.15 | Miscible |

| n-Hexane | 298.15 | Miscible |

| n-Heptane | 298.15 | Miscible |

| n-Octane | 298.15 | Miscible |

| Cyclopentane | 298.15 | Miscible |

| Cyclohexane | 298.15 | Miscible |

| 1-Propanol | 308.17 | 0.3764[2] |

| 1-Butanol | 293.92 | 0.1336[2] |

| 1-Pentanol | 298.15 | 0.078 |

Experimental Protocols

Synthesis of this compound ([BMIM]I)

This protocol describes the synthesis of [BMIM]I via the quaternization of 1-methylimidazole (B24206) with 1-iodobutane.

Materials:

-

1-methylimidazole (freshly distilled)

-

1-iodobutane

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add equimolar amounts of freshly distilled 1-methylimidazole and 1-iodobutane.

-

The reaction is typically carried out without a solvent, but a minimal amount of a non-reactive solvent like acetonitrile can be used if necessary.

-

Stir the mixture at room temperature. The reaction is exothermic, and the product, [BMIM]I, will begin to form as a separate, denser phase.

-

To ensure the reaction goes to completion, gently heat the mixture to 60-70 °C for 24-48 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting viscous liquid product with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. The product is insoluble in ethyl acetate.

-

Separate the product layer (bottom layer) from the ethyl acetate layer.

-

Remove any residual ethyl acetate from the product using a rotary evaporator under reduced pressure.

-

The final product, this compound, should be a pale yellow to brownish viscous liquid. Store it in a desiccator to prevent water absorption.

Determination of Solubility using the Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute like an ionic liquid in a volatile solvent.

Materials:

-

This compound ([BMIM]I)

-

Organic solvent of interest

-

Vials with airtight caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Oven

Procedure:

-

Add an excess amount of [BMIM]I to a known mass of the organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the vial to stand undisturbed at the set temperature until the undissolved [BMIM]I settles at the bottom.

-

Carefully extract a known mass of the clear supernatant (saturated solution) using a syringe and transfer it to a pre-weighed empty vial.

-

Evaporate the solvent from the vial containing the supernatant in an oven at a temperature above the boiling point of the solvent but below the decomposition temperature of the ionic liquid.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved [BMIM]I.

-

The solubility can then be calculated as grams of [BMIM]I per 100 grams of solvent.

Determination of Solubility using the Cloud Point Method

The cloud point method is suitable for determining the liquid-liquid equilibrium (LLE) of partially miscible systems and can be used to construct phase diagrams.

Materials:

-

This compound ([BMIM]I)

-

Organic solvent of interest

-

Sealed glass ampoules or a temperature-controlled view cell

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Light source and detector (or visual observation)

Procedure:

-

Prepare several samples of known composition by accurately weighing [BMIM]I and the organic solvent into glass ampoules.

-

Seal the ampoules to prevent any change in composition due to evaporation.

-

Place the ampoule in a temperature-controlled bath or view cell equipped with a stirrer.

-

Slowly heat the sample while stirring vigorously. The temperature at which the two-phase mixture becomes a single homogeneous phase is the cloud point temperature. This is often observed as the disappearance of turbidity.

-

After the solution becomes clear, slowly cool the sample while continuing to stir. The temperature at which the solution becomes turbid again is also recorded.

-

The average of the heating and cooling cloud point temperatures is taken as the equilibrium temperature for that specific composition.

-

Repeat this procedure for all the prepared samples to obtain a series of data points (composition vs. cloud point temperature).

-

Plot the mole fraction of the ionic liquid against the cloud point temperature to construct the liquid-liquid phase diagram.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Workflow for the Gravimetric Method of solubility determination.

Caption: Workflow for the Cloud Point Method of solubility determination.

References

Spectroscopic Profile of 1-Butyl-3-methylimidazolium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Butyl-3-methylimidazolium Iodide ([BMIM][I]). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in various scientific disciplines, including materials science, electrochemistry, and drug development, where a thorough understanding of the molecular characteristics of ionic liquids is crucial. This guide consolidates quantitative spectroscopic data, details the experimental protocols for obtaining such data, and provides visualizations to illustrate key experimental workflows.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for 1-Butyl-3-methylimidazolium Cation (Analogues)

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) - [BMIM][OH] |

| N-CH-N (Imidazolium Ring) | 10.11 (s) |

| NCHCHN (Imidazolium Ring) | 7.61 (t) |

| NCHCHN (Imidazolium Ring) | 7.48 (t) |

| N-CH₂CH₂ (Butyl Chain) | 4.24 (t) |

| N-CH₃ (Methyl Group) | 4.02 (s) |

| NCH₂CH₂CH₂CH₃ (Butyl Chain) | 1.74-1.85 (m) |

| NCH₂CH₂CH₂CH₃ (Butyl Chain) | 1.27 (h) |

| NCH₂CH₂CH₂CH₃ (Butyl Chain) | 0.84 (t) |

Data sourced from a study on imidazolium-based ionic liquids, specific citation for the hydroxide (B78521) analogue data is needed.

Table 2: ¹³C NMR Chemical Shift Data for 1-Butyl-3-methylimidazolium Cation (Analogues)

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) - [BMIM][OH] |

| N-CH-N (Imidazolium Ring) | 136.31 |

| NCHCHN (Imidazolium Ring) | 123.59 |

| NCHCHN (Imidazolium Ring) | 122.17 |

| N-CH₂ (Butyl Chain) | 49.29 |

| N-CH₃ (Methyl Group) | 36.57 |

| NCH₂CH₂ (Butyl Chain) | 31.95 |

| NCH₂CH₂CH₂ (Butyl Chain) | 19.21 |

| CH₃ (Butyl Chain) | 13.29 |

Data sourced from a study on imidazolium-based ionic liquids, specific citation for the hydroxide analogue data is needed. A ¹³C NMR spectrum for this compound has been reported, visually confirming the expected carbon environments.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The characteristic IR absorption bands for the 1-butyl-3-methylimidazolium cation are well-documented.

Table 3: FT-IR Peak Assignments for 1-Butyl-3-methylimidazolium Cation

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3200-3000 | C-H stretching (Imidazolium ring) |

| 3000-2800 | C-H stretching (Alkyl chains) |

| ~1624 | C=C stretching (Imidazolium ring) |

| ~1570 | Imidazolium (B1220033) ring skeletal vibrations |

| ~1465 | CH₂ scissoring |

| ~1170 | C-N stretching |

| 800-950 | Out-of-plane C-H bending (Imidazolium ring) |

Assignments are based on general knowledge of imidazolium-based ionic liquids and data from related compounds.[2][3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. This compound exhibits a notable absorption profile.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Description |

| ~210 nm | Attributed to electronic transitions within the imidazolium cation. |

| ~160 nm | Another absorption peak associated with the imidazolium cation. |

The absorption spectra are primarily determined by the cation when paired with fluorine-containing anions, and similar behavior is expected with iodide.[4] The concentration of ionic liquids in aqueous solutions can be quantified using UV-Vis spectroscopy.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the ionic liquid's constituent ions and their fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing ionic liquids.[6][7]

Table 5: Mass Spectrometry Fragmentation Data for 1-Butyl-3-methylimidazolium Cation ([BMIM]⁺)

| m/z | Fragment Assignment |

| 139 | [C₈H₁₅N₂]⁺ (Parent Cation) |

| 83 | Loss of butene from the parent cation |

Fragmentation data is based on studies of 1-butyl-3-methylimidazolium bromide, and similar fragmentation is expected for the iodide salt.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline general experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may influence the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation:

-

For ATR-FTIR, place a small drop of the neat this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the ionic liquid.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, water). The solvent should be transparent in the wavelength range of interest.

-

Use matched quartz cuvettes for the sample and a reference (containing the pure solvent).

Data Acquisition:

-

Record a baseline spectrum with the reference cuvette in both beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Data Processing:

-

The instrument software will plot absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the cation and study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent compatible with ESI, such as methanol (B129727) or acetonitrile.[6]

-

The concentration should be low enough to avoid signal suppression.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to detect the cation and anion, respectively.

-

To induce fragmentation, in-source collision-induced dissociation (CID) can be performed by increasing the cone voltage.

Data Processing:

-

Analyze the mass spectra to identify the molecular ion peaks for the cation and anion.

-

Identify the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. ionike.com [ionike.com]

- 6. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.uvic.ca [web.uvic.ca]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Crystal Structure of 1-Butyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I), a prominent ionic liquid. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state structure of this compound. This document summarizes key crystallographic data, outlines detailed experimental protocols for structure determination, and provides a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2] This crystal system is characterized by three unequal axes at right angles. The crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₈H₁₅IN₂ |

| Formula Weight | 266.12 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.2806(3) Å |

| b | 10.7885(4) Å |

| c | 11.9985(5) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1072.29(7) ų |

| Z | 4 |

| Density (calculated) | 1.648 Mg/m³ |

| Absorption Coefficient | 2.969 mm⁻¹ |

| F(000) | 520 |

| Data Collection | |

| Diffractometer | Rigaku Saturn70 CCD |

| Radiation Source | MoKα |

| Theta range for data collection | 3.06 to 27.50° |

| Index ranges | -10<=h<=10, -14<=k<=14, -15<=l<=15 |

| Reflections collected | 10231 |

| Independent reflections | 2453 [R(int) = 0.0264] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2453 / 0 / 110 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0163, wR2 = 0.0385 |

| R indices (all data) | R1 = 0.0179, wR2 = 0.0392 |

| Largest diff. peak and hole | 0.446 and -0.477 e.Å⁻³ |

Molecular Structure and Conformation

The asymmetric unit of [BMIM]I contains one 1-butyl-3-methylimidazolium cation and one iodide anion. The butyl chain of the cation adopts a gauche-trans (GT) conformation.[1] Key bond lengths and angles within the imidazolium (B1220033) ring and the butyl chain are presented in Tables 2 and 3, respectively. These values provide insight into the geometry and electronic distribution of the cation.

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| I(1)-C(1) | 3.050 |

| N(1)-C(1) | 1.335(3) |

| N(1)-C(3) | 1.376(3) |

| N(1)-C(4) | 1.468(3) |

| N(2)-C(1) | 1.335(3) |

| N(2)-C(2) | 1.373(3) |

| N(2)-C(8) | 1.465(3) |

| C(2)-C(3) | 1.367(3) |

| C(4)-C(5) | 1.523(3) |

| C(5)-C(6) | 1.520(4) |

| C(6)-C(7) | 1.521(4) |

Table 3: Selected Bond Angles for this compound

| Atoms | Angle (°) |

| C(1)-N(1)-C(3) | 108.8(2) |

| C(1)-N(1)-C(4) | 125.7(2) |

| C(3)-N(1)-C(4) | 125.5(2) |

| C(1)-N(2)-C(2) | 108.9(2) |

| C(1)-N(2)-C(8) | 125.7(2) |

| C(2)-N(2)-C(8) | 125.4(2) |

| N(1)-C(1)-N(2) | 108.9(2) |

| N(2)-C(2)-C(3) | 106.6(2) |

| N(1)-C(3)-C(2) | 106.8(2) |

| N(1)-C(4)-C(5) | 111.9(2) |

| C(6)-C(5)-C(4) | 111.4(2) |

| C(5)-C(6)-C(7) | 112.5(2) |

Experimental Protocols

The determination of the crystal structure of [BMIM]I involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

-

Synthesis of [BMIM]I: The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-iodobutane. The reaction is generally carried out in a suitable solvent, such as toluene, under reflux conditions for an extended period (e.g., 24 hours).

-

Crystallization: Single crystals of [BMIM]I suitable for X-ray diffraction can be grown from a solution of the ionic liquid in acetonitrile.[1] The process involves dissolving the compound in a minimal amount of solvent and then cooling the solution to a low temperature (e.g., below 233 K) for 24 hours.[1] The resulting crystals are isolated by filtration at a low temperature, washed with a solvent in which the compound is sparingly soluble (e.g., ethyl acetate), and then dried under vacuum.[1]

X-ray Data Collection and Structure Refinement

A colorless block crystal of suitable dimensions (e.g., 0.35 x 0.30 x 0.25 mm) is mounted on a goniometer head.[1] Data collection is performed on a diffractometer equipped with a CCD area detector and a graphite-monochromated MoKα radiation source. The crystal is typically cooled to a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.

The collected diffraction data is processed to yield a set of unique reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow